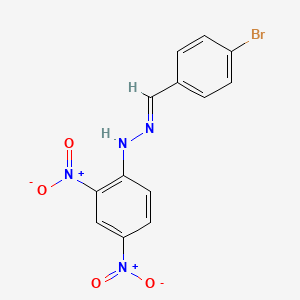
Triphenylsilyl isothiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triphenylsilyl isothiocyanate is an organosilicon compound with the molecular formula C19H15NSSi It is a member of the isothiocyanate family, characterized by the presence of the functional group -N=C=S
Preparation Methods
Triphenylsilyl isothiocyanate can be synthesized through several methods. One common synthetic route involves the reaction of triphenylsilanol with thiophosgene. The reaction typically occurs under anhydrous conditions and requires a base such as pyridine to facilitate the formation of the isothiocyanate group. Another method involves the reaction of triphenylsilyl chloride with potassium thiocyanate in the presence of a suitable solvent like acetonitrile .
Chemical Reactions Analysis
Triphenylsilyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form thiourea derivatives.
Addition Reactions: It can add to alkenes and alkynes to form isothiocyanate adducts.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Common reagents used in these reactions include amines, alkenes, and alkynes. The major products formed from these reactions are thiourea derivatives, isothiocyanate adducts, and heterocyclic compounds .
Scientific Research Applications
Triphenylsilyl isothiocyanate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various thiourea and isothiocyanate derivatives.
Biology: It is used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of triphenylsilyl isothiocyanate involves the formation of covalent bonds with nucleophilic sites on target molecules. This can lead to the inhibition of enzyme activity or modification of protein function. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule .
Comparison with Similar Compounds
Triphenylsilyl isothiocyanate can be compared with other isothiocyanate compounds such as phenyl isothiocyanate and benzyl isothiocyanate. While all these compounds share the isothiocyanate functional group, this compound is unique due to the presence of the triphenylsilyl group, which imparts different chemical properties and reactivity. Similar compounds include:
- Phenyl isothiocyanate
- Benzyl isothiocyanate
- Methyl isothiocyanate
These compounds differ in their reactivity, stability, and applications .
Properties
Molecular Formula |
C19H15NSSi |
|---|---|
Molecular Weight |
317.5 g/mol |
IUPAC Name |
isothiocyanato(triphenyl)silane |
InChI |
InChI=1S/C19H15NSSi/c21-16-20-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H |
InChI Key |
OLADAAIOVXNIIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


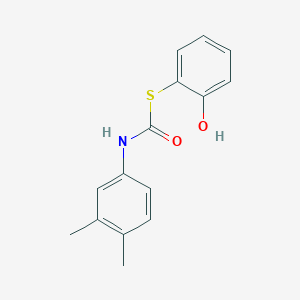


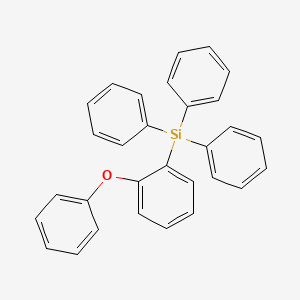


![N'~1~,N'~10~-bis[(E)-(4-hydroxyphenyl)methylidene]decanedihydrazide](/img/structure/B11944307.png)

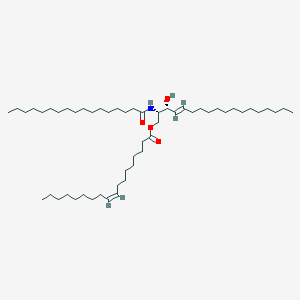

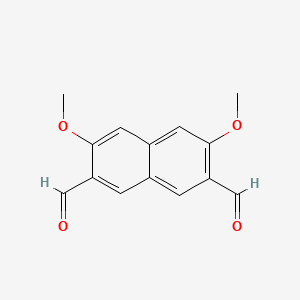
![sodium;4-[(1S,2S,3aR,8bR)-2-hydroxy-1-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoate](/img/structure/B11944356.png)
